molecular formula C19H18Br2N2O4 B11543857 N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide

N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide

Cat. No.: B11543857
M. Wt: 498.2 g/mol
InChI Key: ISGGPLAFRNPDAN-LSHDLFTRSA-N
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Description

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of bromine atoms, hydroxyl groups, and methoxy groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide typically involves the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with 2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of advanced techniques, such as continuous flow reactors, to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) under reflux conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activities

Properties

Molecular Formula

C19H18Br2N2O4

Molecular Weight

498.2 g/mol

IUPAC Name

N-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide

InChI

InChI=1S/C19H18Br2N2O4/c1-3-4-12-5-6-16(17(7-12)26-2)27-11-18(24)23-22-10-13-8-14(20)9-15(21)19(13)25/h3,5-10,25H,1,4,11H2,2H3,(H,23,24)/b22-10+

InChI Key

ISGGPLAFRNPDAN-LSHDLFTRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)O

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)O

Origin of Product

United States

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